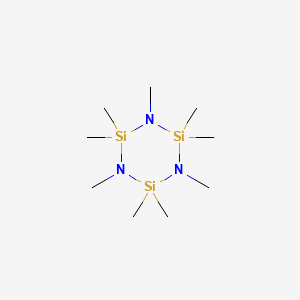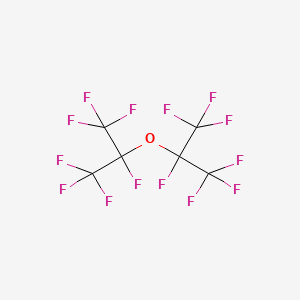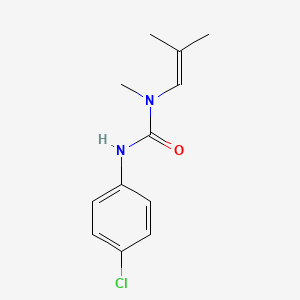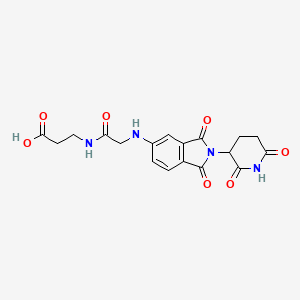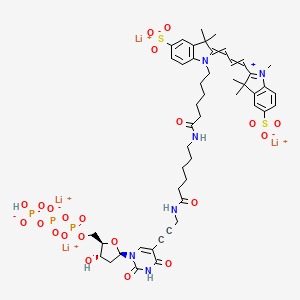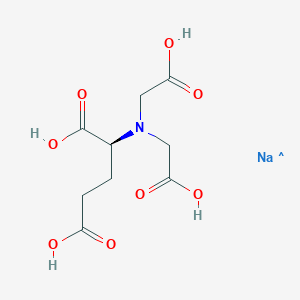
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) is a chelating agent widely used in various industrial and scientific applications. This compound is known for its ability to form stable complexes with metal ions, making it valuable in processes that require metal ion sequestration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) typically involves the reaction of L-glutamic acid with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions are carefully controlled to ensure high yield and purity. The process can be summarized as follows:
Double Cyanomethylation: L-glutamic acid reacts with formaldehyde and sodium cyanide to form an intermediate diacetonitrile.
Hydrolysis: The intermediate is then hydrolyzed to produce the trisodium salt of N,N-bis(carboxymethyl)-L-Glutamic acid.
Industrial Production Methods
Industrial production of this compound focuses on achieving high space-time yields and minimizing impurities. The process involves continuous reaction control at relatively low pressures and temperatures. The use of inexpensive raw materials and the avoidance of complex isolation steps are key factors in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) primarily undergoes chelation reactions with metal ions. It forms stable 1:1 chelate complexes with cations having a charge number of at least +2, such as calcium and magnesium .
Common Reagents and Conditions
The compound reacts with metal ions in aqueous solutions, often under neutral to slightly alkaline conditions. The presence of sodium ions enhances the solubility and reactivity of the compound .
Major Products
The major products of these reactions are stable, water-soluble metal complexes. These complexes are used in various applications, including water treatment and cleaning products .
Scientific Research Applications
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry to sequester metal ions.
Biology: Employed in biochemical assays to control metal ion concentrations.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in water treatment, cleaning products, and as a stabilizer in various formulations
Mechanism of Action
The compound exerts its effects through chelation, where it binds to metal ions via its carboxylate groups. This binding forms stable complexes that prevent the metal ions from participating in unwanted reactions. The molecular targets are primarily divalent and trivalent metal cations, and the pathways involved include the formation of coordinate bonds between the metal ions and the carboxylate groups .
Comparison with Similar Compounds
Similar Compounds
Nitrilotriacetic acid trisodium salt: Another chelating agent with similar applications but different molecular structure.
Ethylenediaminetetraacetic acid (EDTA): Widely used chelating agent with a broader range of applications.
Methylglycinediacetic acid trisodium salt (MGDA-Na3): Known for its biodegradability and environmental compatibility.
Uniqueness
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) is unique due to its specific molecular structure, which provides high stability and selectivity in forming metal complexes. Its biodegradability and low toxicity make it an environmentally friendly alternative to other chelating agents .
Properties
CAS No. |
302337-35-5 |
|---|---|
Molecular Formula |
C9H13NNaO8 |
Molecular Weight |
286.19 g/mol |
InChI |
InChI=1S/C9H13NO8.Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);/t5-;/m0./s1 |
InChI Key |
BWJZOKPGTZADMS-JEDNCBNOSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
physical_description |
Pellets or Large Crystals, Liquid; Liquid; Dry Powder |
Related CAS |
282524-66-7 65345-21-3 51981-21-6 63998-93-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
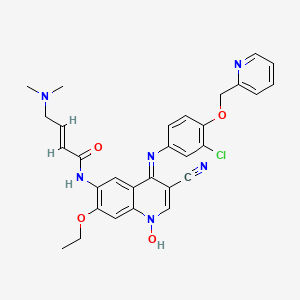

![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B14755316.png)
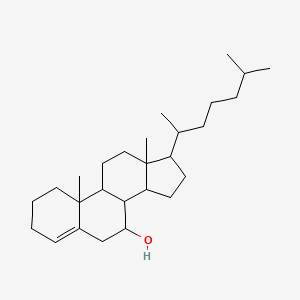
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)
